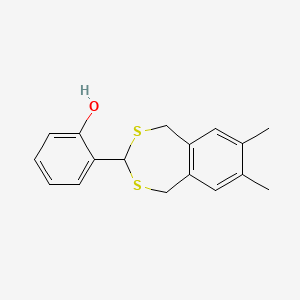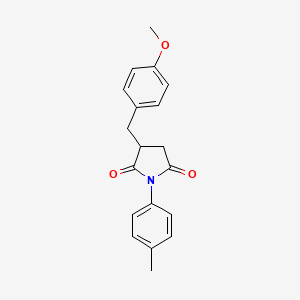
N-(3-bromophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The bromophenyl group is introduced via bromination reactions using bromine or N-bromosuccinimide (NBS).
Amidation: The carboxamide group is formed through amidation reactions, where the appropriate amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
N-(3-bromophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenyl group may facilitate binding to specific proteins or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure with a sulfonamide group instead of a pyrazole ring.
N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine: Contains a bromophenyl group and an imine linkage.
Uniqueness
N-(3-bromophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C11H9BrN4O3 |
|---|---|
Molecular Weight |
325.12 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C11H9BrN4O3/c1-15-6-9(16(18)19)10(14-15)11(17)13-8-4-2-3-7(12)5-8/h2-6H,1H3,(H,13,17) |
InChI Key |
OSUKKAPZSRJNDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B11685029.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11685033.png)
![4-fluoro-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11685039.png)

![4-({[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11685054.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B11685070.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11685078.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-butoxybenzamide](/img/structure/B11685088.png)
![2-Phenylethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11685092.png)
![3-Hydroxy-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11685098.png)
![N'-[(Z)-1,3-benzodioxol-5-ylmethylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11685107.png)
![(4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11685112.png)
![Ethyl 2-[({3-[(phenylsulfonyl)amino]naphthalen-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11685115.png)
